molecular formula C11H13NO B2672226 Spiro[azetidine-2,4'-chromane] CAS No. 1478993-06-4

Spiro[azetidine-2,4'-chromane]

Cat. No. B2672226
CAS RN: 1478993-06-4
M. Wt: 175.231
InChI Key: BWNGXLWBHIAKJO-NSHDSACASA-N
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Description

Spiro compounds are characterized by having two molecular rings with only one common atom . They have received special attention in medicinal chemistry because of their promising biological activity . Spiro[azetidine-2,4’-chromane] is a type of spiro compound that is expected to exhibit similar properties.


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . For instance, the synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .


Molecular Structure Analysis

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . The common atom that connects the two (or sometimes three) rings is called the spiro atom .


Chemical Reactions Analysis

Spirocyclic compounds have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . They have shown antibacterial and antifungal activities .

Future Directions

Spiro heterocycles such as spiro-azetidine-2-one, -pyrrolidine, -indol(one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . This suggests that spiro[azetidine-2,4’-chromane] and similar compounds could have promising future applications in medicinal chemistry.

properties

IUPAC Name

(4S)-spiro[2,3-dihydrochromene-4,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGXLWBHIAKJO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@]12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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